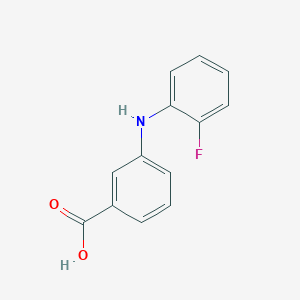

3-((2-Fluorophenyl)amino)benzoic acid

CAS No.: 886761-91-7

Cat. No.: VC17353774

Molecular Formula: C13H10FNO2

Molecular Weight: 231.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886761-91-7 |

|---|---|

| Molecular Formula | C13H10FNO2 |

| Molecular Weight | 231.22 g/mol |

| IUPAC Name | 3-(2-fluoroanilino)benzoic acid |

| Standard InChI | InChI=1S/C13H10FNO2/c14-11-6-1-2-7-12(11)15-10-5-3-4-9(8-10)13(16)17/h1-8,15H,(H,16,17) |

| Standard InChI Key | GRUWZRPANXNGNG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)NC2=CC=CC(=C2)C(=O)O)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The molecular formula of 3-((2-fluorophenyl)amino)benzoic acid is C₁₃H₁₀FNO₂, with a molecular weight of 231.22 g/mol . The compound consists of a benzoic acid group (-C₆H₄COOH) and a 2-fluorophenylamino moiety (-NHC₆H₃F) connected at the meta position relative to the carboxylic acid. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence the compound’s reactivity and interactions .

Spectral and Crystallographic Data

While crystallographic data for 3-((2-fluorophenyl)amino)benzoic acid are unavailable, related compounds such as 2-((3-fluorophenyl)amino)benzoic acid (PubChem CID: 120158) exhibit characteristic infrared (IR) peaks for carboxylic acid (≈1700 cm⁻¹) and N-H stretching (≈3300 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra of analogous structures show distinct signals for aromatic protons (δ 6.5–8.0 ppm) and fluorine-19 NMR chemical shifts near δ -110 ppm .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-((2-fluorophenyl)amino)benzoic acid can be inferred from methods used for similar compounds. A plausible route involves:

-

Coupling Reaction: Reacting 2-fluoroaniline with 3-bromobenzoic acid via a Buchwald-Hartwig amination, using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in the presence of a base (e.g., Cs₂CO₃) .

-

Nucleophilic Aromatic Substitution: Substituting a nitro group in 3-nitrobenzoic acid with 2-fluoroaniline under reducing conditions, followed by hydrolysis to yield the carboxylic acid .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | 65–75 | |

| Reduction | H₂, Pd/C, ethanol, RT | 80–85 |

Purification and Characterization

Purification is typically achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity is confirmed by high-performance liquid chromatography (HPLC) and melting point analysis .

Physicochemical Properties

Solubility and Stability

3-((2-Fluorophenyl)amino)benzoic acid is expected to exhibit limited water solubility (≈0.1–0.5 mg/mL at 25°C) due to its aromatic and nonpolar groups. It is more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . The compound is stable under ambient conditions but may degrade under strong acidic or basic conditions via hydrolysis of the amide bond .

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 4.2) and the aromatic amine (pKa ≈ 3.8–4.5) contribute to pH-dependent solubility. In physiological conditions (pH 7.4), the compound exists predominantly in its deprotonated form .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume